Cas no 21323-08-0 (1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]-)
![1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]- structure](https://nl.kuujia.com/scimg/cas/21323-08-0x500.png)
21323-08-0 structure
Productnaam:1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]-
1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]-
- 21323-08-0
- N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]
- DTXSID70943859
-
- Inchi: InChI=1S/C18H16Cl2N6O4/c19-15-3-1-13(9-17(15)25(27)28)11-21-23-5-7-24(8-6-23)22-12-14-2-4-16(20)18(10-14)26(29)30/h1-4,9-12H,5-8H2/b21-11+,22-12+
- InChI-sleutel: BUMHDHHMVGTQLX-XHQRYOPUSA-N
- LACHT: O=[N+](C1=CC(/C=N/N2CCN(/N=C/C3=CC=C(Cl)C([N+]([O-])=O)=C3)CC2)=CC=C1Cl)[O-]
Berekende eigenschappen
- Exacte massa: 450.06128
- Monoisotopische massa: 450.061008
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 606
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- XLogP3: 4.7
- Topologisch pooloppervlak: 123
Experimentele eigenschappen
- Dichtheid: 1.51
- Kookpunt: 660.5°C at 760 mmHg
- Vlampunt: 353.3°C
- Brekindex: 1.681
- PSA: 117.48
- LogboekP: 4.71760
1,4-Piperazinediamine,N1,N4-bis[(4-chloro-3-nitrophenyl)methylene]- Gerelateerde literatuur
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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